molecular formula C20H24N2S B2425002 2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole CAS No. 315698-20-5

2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole

Cat. No. B2425002
CAS RN: 315698-20-5
M. Wt: 324.49
InChI Key: FRTPVRQZOKNCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole, also known as MPTI, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the indole family of organic compounds, which are known for their diverse biological activities. MPTI has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

PET Ligand Potential

Research involving compounds structurally related to 2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole indicates their potential as positron emission tomography (PET) ligands. One study discovered novel α₁-adrenoceptor ligands based on the antipsychotic sertindole that show promise for brain permeability and PET ligand suitability (Jørgensen et al., 2013).

Organic Anode Catalysts in Fuel Cells

Indole derivatives, like the one , have been explored as organic-based metal-free catalysts for fuel cells. A study synthesized novel indole derivatives and examined their electrochemical properties, finding promising results for glucose electrooxidation performance (Hamad et al., 2021).

Dual Inhibitor for Neurodegenerative Diseases

Indole derivatives are being investigated for their potential in treating neurodegenerative diseases. Research focused on N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine highlights its role as a cholinesterase and monoamine oxidase dual inhibitor, which could be significant in the context of Alzheimer's and Parkinson's diseases (Bautista-Aguilera et al., 2014).

Synthesis Methods

Research has also focused on the synthesis methods of similar compounds. The study by Nagase & Tsuchimoto (2014) details the indium-catalyzed synthesis of 2-methyl-3-(thien-2-yl)-1H-indole, which is relevant for understanding the synthetic pathways of these compounds (Nagase & Tsuchimoto, 2014).

DNA Binding and Antimicrobial Properties

Indole derivatives have shown potential in DNA binding and antimicrobial applications. Research demonstrates the synthesis and binding studies of DNA minor groove binders based on indole structures (Clark et al., 1998). Additionally, studies on indole Mannich bases reveal their antimycobacterial effects, suggesting their potential use in combating tuberculosis (Malinka & Świątek, 2004).

properties

IUPAC Name

2-methyl-3-[(4-methylpiperidin-1-yl)-thiophen-2-ylmethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2S/c1-14-9-11-22(12-10-14)20(18-8-5-13-23-18)19-15(2)21-17-7-4-3-6-16(17)19/h3-8,13-14,20-21H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTPVRQZOKNCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=CS2)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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